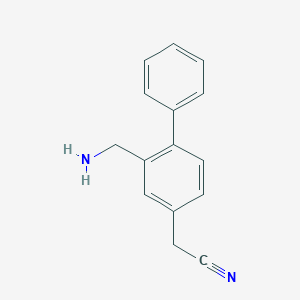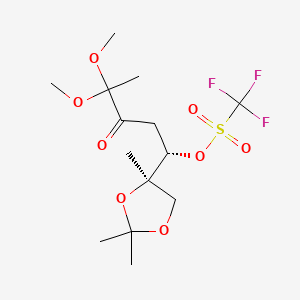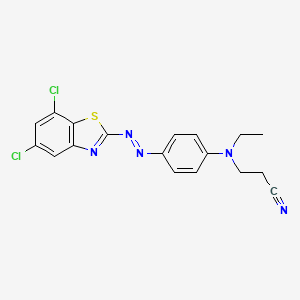
Bicyclohexylammonium fumagillin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclohexylammonium fumagillin is an antibiotic compound isolated from the fungus Aspergillus fumigatus. It has been widely used for nearly 60 years to treat nosemosis, or “nosema disease,” in western honey bees (Apis mellifera) . Fumagillin is known for its ability to inhibit the enzyme methionine aminopeptidase 2 (MetAP2) in eukaryotic cells, which interferes with protein modifications necessary for normal cell function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of bicyclohexylammonium fumagillin involves the isolation of fumagillin from Aspergillus fumigatus. The compound is then combined with bicyclohexylamine to form the bicyclohexylammonium salt . The specific synthetic routes and reaction conditions for industrial production are not extensively detailed in the literature, but the process generally involves fermentation of the fungus followed by extraction and purification of the active compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of Aspergillus fumigatus, followed by extraction and purification processes to isolate fumagillin. The fumagillin is then reacted with bicyclohexylamine to form the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclohexylammonium fumagillin undergoes various chemical reactions, including:
Oxidation: Fumagillin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in fumagillin.
Substitution: Substitution reactions can occur at various positions on the fumagillin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various fumagillin derivatives, which can have different biological activities and properties .
Applications De Recherche Scientifique
Bicyclohexylammonium fumagillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and protein modification.
Biology: Investigated for its effects on cellular processes and protein synthesis.
Medicine: Explored as a potential treatment for microsporidiosis and other parasitic infections. .
Industry: Used in apiculture to control nosema disease in honey bees.
Mécanisme D'action
The primary mechanism of action of bicyclohexylammonium fumagillin involves the inhibition of methionine aminopeptidase 2 (MetAP2) in eukaryotic cells. This enzyme is crucial for protein modifications necessary for normal cell function. By inhibiting MetAP2, fumagillin disrupts protein synthesis and cellular processes, leading to its antimicrobial and anti-angiogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumagillol: The hydrolysis product of fumagillin, which retains some biological activity.
Semisynthetic Fumagillin Analogues: Modified versions of fumagillin designed to reduce toxicity while retaining beneficial properties.
Uniqueness
Bicyclohexylammonium fumagillin is unique due to its specific inhibition of MetAP2, which is not commonly targeted by other antimicrobial agents. This unique mechanism of action makes it particularly effective against certain parasitic infections and provides potential for use in cancer treatment .
Propriétés
Numéro CAS |
41567-78-6 |
|---|---|
Formule moléculaire |
C38H57NO7 |
Poids moléculaire |
639.9 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2E,4E,6E,8E)-10-[[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;/t19-,20-,23-,24-,25+,26+;/m1./s1 |
Clé InChI |
OLRILZDTQKZQIG-PNLOCOOESA-N |
SMILES isomérique |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


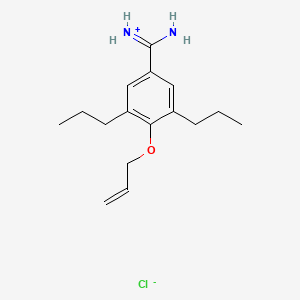
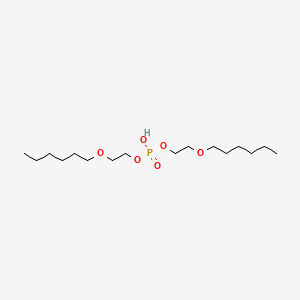
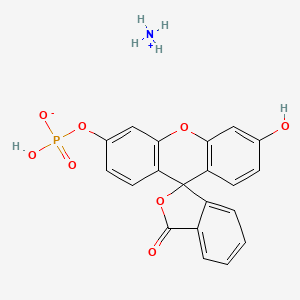
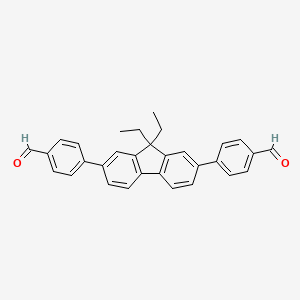
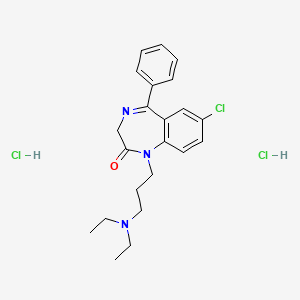

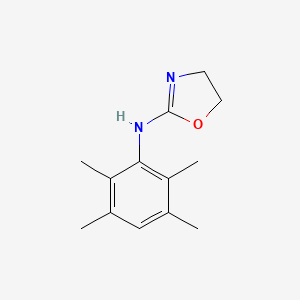
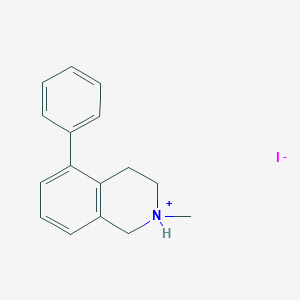
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
